2-Fluoro-4-methoxybenzonitrile

Physicochemical Properties Thermal Stability Purification

As a critical intermediate for Oseltamivir and Crizotinib, this ortho-fluorinated benzonitrile offers unique SNAr reactivity. The fluorine atom enhances metabolic stability and lipophilicity (LogP ~+0.2), making it essential for ADME optimization. Sourced for consistent quality in pharmaceutical and agrochemical R&D. Bulk and research quantities available.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 94610-82-9
Cat. No. B1298646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxybenzonitrile
CAS94610-82-9
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C#N)F
InChIInChI=1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
InChIKeyHWKUZTFIZATJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxybenzonitrile (CAS 94610-82-9): A Fluorinated Benzonitrile Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-4-methoxybenzonitrile (CAS 94610-82-9) is a halogenated aromatic nitrile characterized by a fluorine atom at the ortho position and a methoxy group at the para position relative to the nitrile group on a benzene ring. Its molecular formula is C8H6FNO, with a molecular weight of 151.14 g/mol [1]. This white to off-white crystalline solid serves as a versatile building block in organic synthesis, valued for its distinct combination of electron-withdrawing and electron-donating substituents that modulate reactivity and physicochemical properties .

Why 2-Fluoro-4-methoxybenzonitrile Cannot Be Replaced by Non-Fluorinated or Isomeric Analogs in Synthesis


The unique ortho-fluorine substitution in 2-fluoro-4-methoxybenzonitrile fundamentally alters its physicochemical properties and reactivity compared to non-fluorinated analogs like 4-methoxybenzonitrile or other positional isomers. The fluorine atom introduces a strong electron-withdrawing inductive effect (-I) while also exerting a resonance electron-donating effect (+M) when positioned ortho to the nitrile group, significantly impacting the compound's acidity, lipophilicity, and susceptibility to nucleophilic aromatic substitution (SNAr) [1]. This dual electronic influence is critical in medicinal chemistry for optimizing drug-like properties, including metabolic stability and membrane permeability, and cannot be replicated by compounds lacking the ortho-fluorine substituent .

Quantitative Evidence for the Differentiation of 2-Fluoro-4-methoxybenzonitrile from Close Analogs


Elevated Melting Point and Boiling Point Compared to Non-Fluorinated 4-Methoxybenzonitrile

The introduction of a fluorine atom significantly alters the thermal properties of the benzonitrile core. 2-Fluoro-4-methoxybenzonitrile exhibits a higher melting point (62-65°C) and a higher boiling point (233.9±20.0°C at 760 mmHg) compared to its non-fluorinated analog, 4-methoxybenzonitrile (mp: 57-59°C, bp: 256-257°C at 765 mmHg) . This difference in phase transition temperatures impacts the compound's handling, storage, and purification by recrystallization or distillation.

Physicochemical Properties Thermal Stability Purification

Increased Lipophilicity (LogP) and Density Compared to 4-Methoxybenzonitrile

The presence of the fluorine atom increases the compound's lipophilicity, a key parameter in medicinal chemistry for predicting membrane permeability and distribution. The calculated XLogP3-AA for 2-fluoro-4-methoxybenzonitrile is 1.7 [1], and predicted LogP values are around 1.77-1.82 . In contrast, the non-fluorinated 4-methoxybenzonitrile has a predicted LogP of approximately 1.6 [2]. Additionally, the fluorinated compound is denser, with a predicted density of 1.2±0.1 g/cm³ compared to 1.1 g/cm³ for 4-methoxybenzonitrile .

Lipophilicity ADME Properties Drug Design

Distinct Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The ortho-fluorine atom in 2-fluoro-4-methoxybenzonitrile is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of both the nitrile and the fluorine itself, further influenced by the para-methoxy group. This allows for selective displacement of the fluorine atom by various nucleophiles, a key transformation in building complex molecules . In contrast, 4-methoxybenzonitrile lacks a good leaving group for SNAr and requires different, often harsher, conditions for functionalization . The reaction of 2-fluoro-4-methoxybenzonitrile with amines in dioxane proceeds under mild conditions to yield substituted ethers, demonstrating its enhanced electrophilicity .

Synthetic Chemistry Reactivity Mechanism

Proven Utility as a Key Intermediate in the Synthesis of High-Value Pharmaceuticals

2-Fluoro-4-methoxybenzonitrile is not merely a theoretical building block; it is a demonstrated intermediate in the synthesis of clinically important drugs. It is used in the synthesis of the antiviral drugs Oseltamivir and Zanamivir, as well as the anticancer drug Crizotinib . The compound's structure, particularly the nitrile group, allows for versatile transformations such as hydrolysis to carboxylic acids or reduction to amines, which are essential steps in constructing these complex Active Pharmaceutical Ingredients (APIs) [1]. While 4-methoxybenzonitrile is also used as a synthetic intermediate, its applications are more limited, primarily as a raw material for perfumes and in less complex organic syntheses .

Pharmaceutical Intermediate API Synthesis Medicinal Chemistry

Commercial Availability and Scalability for Research and Development

2-Fluoro-4-methoxybenzonitrile is commercially available from multiple reputable suppliers in research and bulk quantities. For instance, it can be sourced with a minimum purity of 98% (GC) in quantities up to kilograms . This level of commercial availability and scalability is crucial for progressing from early-stage research to process development and pilot-scale production. While 4-methoxybenzonitrile is also widely available, the specific substitution pattern of 2-fluoro-4-methoxybenzonitrile is essential for accessing the unique chemical space and downstream products described above, making its commercial accessibility a key differentiator for project advancement.

Supply Chain Procurement Scale-up

Primary Application Scenarios for 2-Fluoro-4-methoxybenzonitrile in Research and Industry


Synthesis of Antiviral and Anticancer Active Pharmaceutical Ingredients (APIs)

2-Fluoro-4-methoxybenzonitrile is a critical intermediate in the multi-step synthesis of antiviral agents like Oseltamivir (Tamiflu®) and Zanamivir, as well as the anticancer drug Crizotinib . The nitrile group serves as a versatile handle for further functionalization, enabling the construction of the complex heterocyclic cores found in these molecules. The ortho-fluorine and para-methoxy substitution pattern contributes to the desired physicochemical properties and binding interactions of the final drug candidates [1].

Medicinal Chemistry for Modulating Drug-Like Properties

Medicinal chemists utilize 2-fluoro-4-methoxybenzonitrile as a building block to introduce a fluorinated aromatic ring system into lead compounds. The ortho-fluorine atom enhances lipophilicity (LogP increase of ~0.2 units compared to non-fluorinated analogs) [2] and can improve metabolic stability by blocking oxidative metabolism. The methoxy group can further modulate solubility and electronic properties. This precise combination is valuable in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles of drug candidates.

Nucleophilic Aromatic Substitution (SNAr) for Diversified Synthesis

The activated ortho-fluorine atom in 2-fluoro-4-methoxybenzonitrile makes it an ideal substrate for SNAr reactions, allowing for the efficient introduction of various nitrogen, oxygen, and carbon nucleophiles . This reactivity is exploited to generate diverse libraries of substituted benzonitriles for structure-activity relationship (SAR) studies. Unlike non-fluorinated benzonitriles, this compound provides a mild and selective entry point for functionalization, streamlining synthetic routes.

Agrochemical Intermediate for Herbicides and Plant Growth Regulators

Beyond pharmaceuticals, 2-fluoro-4-methoxybenzonitrile serves as a building block in the agrochemical industry, specifically for the synthesis of compounds like Flumetralin (a plant growth regulator) and Flucetosulfuron (a herbicide) . The compound's unique substitution pattern imparts the necessary biological activity and environmental stability required for effective crop protection agents.

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